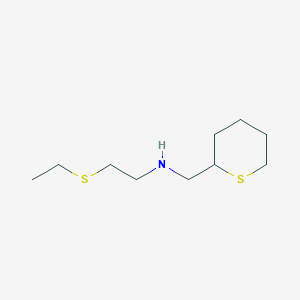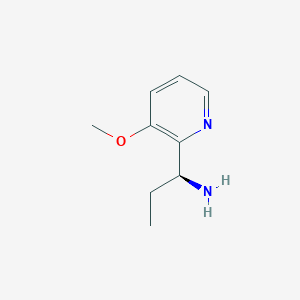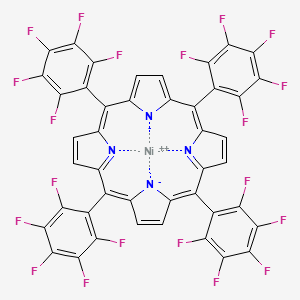
6-(Aminomethyl)pyridazin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Aminomethyl)pyridazin-3-amine: is a heterocyclic compound that belongs to the pyridazine family. It contains a six-membered ring with two adjacent nitrogen atoms and an oxygen atom at the 3-position. This compound has gained attention due to its wide range of pharmacological activities, including antimicrobial, antidepressant, anti-hypertensive, anticancer, and herbicidal properties .
Preparation Methods
Synthetic Routes:: One common synthetic route involves starting with 3-aminopyridazine pyridazin-3-amine ) and modifying it. Here’s a simple method:
- Combine 3-aminopyridazine with methanol and sodium hydroxide in a round-bottom flask.
- Stir the reaction mixture for about 5 minutes until complete dissolution.
Industrial Production:: The pharmaceutical industry synthesizes various derivatives of 6-(Aminomethyl)pyridazin-3-amine for drug development and agrochemical applications. Notable examples include the anti-platelet agent Zardaverine , the anti-inflammatory agent Emorfazone , and herbicides like Pyridaben and Norflurazon .
Chemical Reactions Analysis
Reactions::
Oxidation: The compound’s two nitrogen atoms can be oxidized to form nitrogen oxides.
Substitution: Various substituents can be introduced at different positions on the pyridazine ring.
Functionalization: The 4-cyano-6-phenyl-5-substituted-3(2H)-pyridazinones are pharmacologically useful derivatives.
- Other reagents specific to the desired functional groups.
Cyanide: Used for direct cyanide addition.
Scientific Research Applications
6-(Aminomethyl)pyridazin-3-amine: finds applications in:
Medicine: Potential as an antipyretic, anti-inflammatory, analgesic, and more.
Chemistry: Scaffold for drug discovery programs.
Industry: Agrochemicals and commercial drugs.
Mechanism of Action
The exact mechanism remains an active area of research. it likely involves interactions with specific molecular targets and signaling pathways.
Comparison with Similar Compounds
While pyridazines and pyridazinones share some similarities, the uniqueness of 6-(Aminomethyl)pyridazin-3-amine lies in its specific functional groups and pharmacological properties. Similar compounds include other pyridazines and related heterocycles .
Properties
Molecular Formula |
C5H8N4 |
|---|---|
Molecular Weight |
124.14 g/mol |
IUPAC Name |
6-(aminomethyl)pyridazin-3-amine |
InChI |
InChI=1S/C5H8N4/c6-3-4-1-2-5(7)9-8-4/h1-2H,3,6H2,(H2,7,9) |
InChI Key |
NTTVTIAEJYPYQL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NN=C1CN)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Perchlorothieno[3,2-d]pyrimidine](/img/structure/B12960583.png)


![6-(benzyloxy)-7-methylbenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B12960614.png)
![tert-butyl 5-amino-8-bromo-1,3,4,5-tetrahydro-2-benzazepine-2-carboxylate;13-hydroxy-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide](/img/structure/B12960615.png)

![8-Methyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepine](/img/structure/B12960618.png)
![(1E,3Z,9E,11Z)-2,10-bis(benzenesulfonyl)tricyclo[10.4.0.04,9]hexadeca-1,3,5,7,9,11,13,15-octaene](/img/structure/B12960623.png)



